molecular formula C10H13BrO B8130982 1-Bromo-3-(2-ethoxyethyl)benzene

1-Bromo-3-(2-ethoxyethyl)benzene

Cat. No.: B8130982
M. Wt: 229.11 g/mol
InChI Key: YROULXXJSOPUJV-UHFFFAOYSA-N
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Description

1-Bromo-3-(2-ethoxyethyl)benzene is an organic compound that belongs to the class of aromatic bromides It consists of a benzene ring substituted with a bromine atom at the first position and a 2-ethoxyethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-(2-ethoxyethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(2-ethoxyethyl)benzene using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under mild conditions, with the bromine acting as the electrophile that substitutes a hydrogen atom on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-(2-ethoxyethyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation Reactions: The ethoxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as methoxy-substituted benzene derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding hydrogenated benzene derivative.

Scientific Research Applications

1-Bromo-3-(2-ethoxyethyl)benzene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Employed in the preparation of polymers and advanced materials with specific properties.

    Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Chemical Biology: Utilized in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2-ethoxyethyl)benzene in chemical reactions typically involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The benzene ring’s aromaticity is preserved throughout the reaction, ensuring the stability of the intermediate and final products.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-(2-ethoxyethyl)benzene
  • 1-Bromo-4-(2-ethoxyethyl)benzene
  • 1-Bromo-3-(2-methoxyethyl)benzene

Uniqueness

1-Bromo-3-(2-ethoxyethyl)benzene is unique due to the specific positioning of the bromine and ethoxyethyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different physical and chemical properties, making it suitable for specific applications in organic synthesis and material science.

Properties

IUPAC Name

1-bromo-3-(2-ethoxyethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-2-12-7-6-9-4-3-5-10(11)8-9/h3-5,8H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROULXXJSOPUJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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